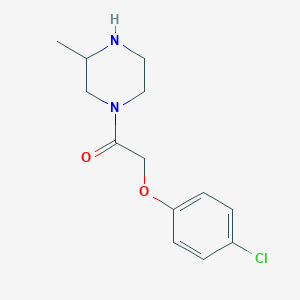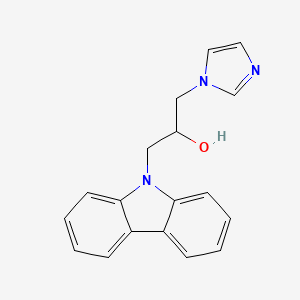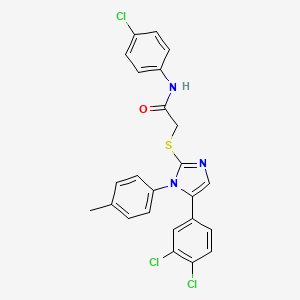![molecular formula C12H13F2N3O B2907572 6-[(4,4-Difluorocyclohexyl)oxy]imidazo[1,2-b]pyridazine CAS No. 2198291-80-2](/img/structure/B2907572.png)
6-[(4,4-Difluorocyclohexyl)oxy]imidazo[1,2-b]pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wirkmechanismus
Target of Action
The primary target of 6-[(4,4-Difluorocyclohexyl)oxy]imidazo[1,2-b]pyridazine is Interleukin-17A (IL-17A) . IL-17A is a major pathological cytokine secreted from Th17 cells, which may act as a homodimer or a heterodimer to signal through IL-17R . It plays a key part in chronic inflammation and is a major driver of tissue damage .
Mode of Action
This compound acts as an inhibitor of IL-17A . By binding to IL-17A, it prevents the cytokine from signaling through its receptor, IL-17R . This inhibits the pro-inflammatory actions of IL-17A, reducing inflammation and tissue damage .
Biochemical Pathways
The inhibition of IL-17A affects the IL-23/IL-17 axis , a critical pathway in the pathogenesis of psoriatic disease . By inhibiting IL-17A, the compound disrupts this pathway, reducing the production of pro-inflammatory cytokines and alleviating symptoms of diseases like psoriasis, rheumatoid arthritis, and multiple sclerosis .
Result of Action
The inhibition of IL-17A by this compound results in a reduction of chronic inflammation and tissue damage . This can lead to improvements in symptoms of diseases driven by IL-17A, such as psoriasis, rheumatoid arthritis, and multiple sclerosis .
Biochemische Analyse
Biochemical Properties
6-[(4,4-Difluorocyclohexyl)oxy]imidazo[1,2-b]pyridazine interacts with IL-17A, a cytokine secreted from Th17 cells . This interaction inhibits the activity of IL-17A, reducing its pro-inflammatory effects .
Cellular Effects
The inhibition of IL-17A by this compound impacts various cellular processes. It influences cell function by reducing inflammation, impacting cell signaling pathways, and potentially altering gene expression .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to IL-17A and inhibiting its activity . This interaction may also lead to changes in gene expression related to inflammation and autoimmune response .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(4,4-Difluorocyclohexyl)oxy]imidazo[1,2-b]pyridazine typically involves multiple steps, starting with the preparation of the imidazo[1,2-b]pyridazine core. This can be achieved through various methods, including cyclization reactions and condensation reactions. One common approach involves the reaction of a suitable pyridazine derivative with an imidazole precursor under specific conditions, such as the use of a base and a solvent like dimethylformamide (DMF) .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate reagents, catalysts, and reaction conditions to maximize yield and purity. The use of continuous flow reactors and other advanced technologies can also enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
6-[(4,4-Difluorocyclohexyl)oxy]imidazo[1,2-b]pyridazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at different positions on the imidazo[1,2-b]pyridazine ring, often facilitated by nucleophilic or electrophilic reagents
Common Reagents and Conditions
Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and solvents (e.g., ethanol, DMF). Reaction conditions such as temperature, pressure, and reaction time are optimized based on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the imidazo[1,2-b]pyridazine scaffold .
Wissenschaftliche Forschungsanwendungen
6-[(4,4-Difluorocyclohexyl)oxy]imidazo[1,2-b]pyridazine has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its role in modulating biological pathways, particularly those involving IL-17A.
Medicine: Explored as a potential therapeutic agent for treating autoimmune diseases due to its anti-inflammatory properties.
Industry: Utilized in the development of new materials and catalysts .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazo[1,2-b]pyridazine derivatives: These compounds share the same core structure and have similar biological activities.
Imidazo[1,2-a]pyridines: Another class of compounds with comparable chemical properties and applications.
Pyridazine derivatives: These compounds also exhibit anti-inflammatory properties and are used in similar therapeutic areas
Uniqueness
6-[(4,4-Difluorocyclohexyl)oxy]imidazo[1,2-b]pyridazine is unique due to its specific substitution pattern, which enhances its potency and selectivity as an IL-17A inhibitor. This makes it a promising candidate for further development in treating autoimmune diseases .
Eigenschaften
IUPAC Name |
6-(4,4-difluorocyclohexyl)oxyimidazo[1,2-b]pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F2N3O/c13-12(14)5-3-9(4-6-12)18-11-2-1-10-15-7-8-17(10)16-11/h1-2,7-9H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUWWPIFKXAROTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1OC2=NN3C=CN=C3C=C2)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(4-fluorophenyl)-7,8-dimethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2907494.png)




![2-Chloro-N-[(1-thiophen-2-ylcyclopentyl)methyl]acetamide](/img/structure/B2907502.png)
![2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2907503.png)
acetonitrile](/img/structure/B2907507.png)

![4-{6-[4-(pyrrolidine-1-sulfonyl)benzoyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl}morpholine](/img/structure/B2907509.png)

